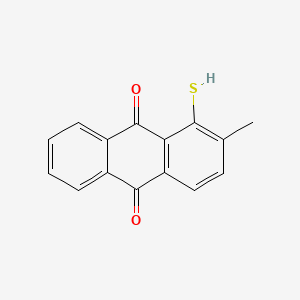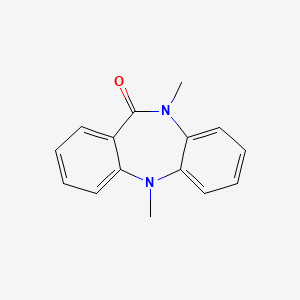![molecular formula C22H21NO3 B12809578 1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate CAS No. 7142-63-4](/img/structure/B12809578.png)
1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 47940 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of NSC 47940 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
NSC 47940 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Aplicaciones Científicas De Investigación
NSC 47940 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 47940 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 47940 involves its interaction with specific molecular targets within biological systems. These interactions can affect various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 47940 is used. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
NSC 47940 can be compared to other similar compounds to highlight its unique properties. Similar compounds include those with similar chemical structures or those that interact with similar biological targets. The uniqueness of NSC 47940 lies in its specific chemical structure, which allows it to interact with biological systems in a distinct manner. This makes it a valuable compound for scientific research and potential therapeutic applications.
Similar Compounds:- NSC 125973
- NSC 181339-01
- NSC 47940H
These compounds share some similarities with NSC 47940 but also have distinct differences that make each one unique in its own right.
Propiedades
Número CAS |
7142-63-4 |
|---|---|
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
[1-[(N-acetyl-4-methylanilino)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H21NO3/c1-15-8-11-19(12-9-15)23(16(2)24)14-21-20-7-5-4-6-18(20)10-13-22(21)26-17(3)25/h4-13H,14H2,1-3H3 |
Clave InChI |
MCEIWKGVRRBRRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)OC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)



![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)




